molecular formula C21H28N4O3S B2388827 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207033-97-3

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Cat. No. B2388827
CAS RN: 1207033-97-3
M. Wt: 416.54
InChI Key: NPRVSHOGPNRVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-benzhydryl piperazine derivatives, including 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, has been reported in the literature . The process involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .

Scientific Research Applications

Metabolism Studies

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, as part of the compound Lu AA21004, has been studied for its metabolism using human liver microsomes and recombinant enzymes. This research indicates its oxidative metabolism to various metabolites, catalyzed by specific cytochrome P450 enzymes (Hvenegaard et al., 2012).

Crystal Structure Analysis

The compound's crystal structure has been analyzed, revealing insights into its molecular configuration. This kind of analysis is crucial for understanding the compound's physical and chemical properties, which can influence its biological activity (Naveen et al., 2007).

Antimicrobial Activity

Research has been conducted on derivatives of this compound for their antimicrobial properties. This includes the evaluation of these compounds against various pathogens, indicating potential applications in combating microbial infections (Vinaya et al., 2009).

Inhibiting Cancer Cell Proliferation

Certain derivatives of this compound have been evaluated for their efficacy in inhibiting the proliferation of human breast cancer cells. This suggests potential therapeutic applications in cancer treatment (Kumar et al., 2007).

Drug Design and Synthesis

The compound has been involved in the synthesis and structural characterization of novel dihydropyrimidinone derivatives, which have potential hypoglycemic agents. This indicates its role in the development of new drugs for treating diabetes (Panchal et al., 2017).

properties

IUPAC Name

1-benzhydryl-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-29(27,28)25-16-14-24(15-17-25)13-12-22-21(26)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRVSHOGPNRVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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